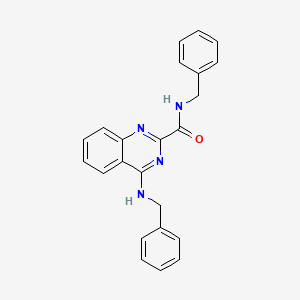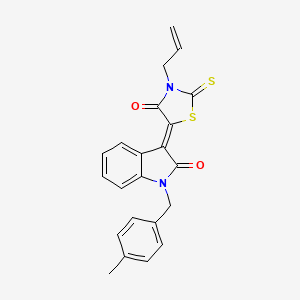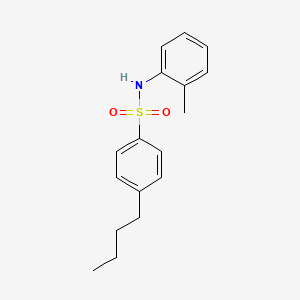![molecular formula C16H22ClF3N2O B4729798 1-[2-Chloro-5-(trifluoromethyl)phenyl]-3-(2-ethylhexyl)urea](/img/structure/B4729798.png)
1-[2-Chloro-5-(trifluoromethyl)phenyl]-3-(2-ethylhexyl)urea
描述
1-[2-Chloro-5-(trifluoromethyl)phenyl]-3-(2-ethylhexyl)urea is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a urea backbone substituted with a chlorinated and trifluoromethylated phenyl group, as well as an ethylhexyl chain. These substitutions confer distinct chemical and physical properties, making it a subject of interest in scientific research and industrial applications.
准备方法
The synthesis of 1-[2-Chloro-5-(trifluoromethyl)phenyl]-3-(2-ethylhexyl)urea typically involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with an appropriate isocyanate derivative. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the process may be catalyzed by bases like triethylamine. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, including temperature control and purification steps such as recrystallization or chromatography.
化学反应分析
1-[2-Chloro-5-(trifluoromethyl)phenyl]-3-(2-ethylhexyl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding urea derivatives with altered oxidation states.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chlorinated phenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-[2-Chloro-5-(trifluoromethyl)phenyl]-3-(2-ethylhexyl)urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-[2-Chloro-5-(trifluoromethyl)phenyl]-3-(2-ethylhexyl)urea involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and specificity, while the ethylhexyl chain may influence the compound’s solubility and membrane permeability. These interactions can modulate biological pathways and lead to specific physiological effects.
相似化合物的比较
Similar compounds to 1-[2-Chloro-5-(trifluoromethyl)phenyl]-3-(2-ethylhexyl)urea include:
- 1-[2-Chloro-5-(trifluoromethyl)phenyl]-3-(2-pyrimidinyl)urea
- 1-[2-Chloro-5-(trifluoromethyl)phenyl]-3-(4-hydroxyphenyl)urea
- 1-[2-Chloro-5-(trifluoromethyl)phenyl]-3-(4-iodophenyl)urea These compounds share the chlorinated and trifluoromethylated phenyl group but differ in their additional substituents, which can lead to variations in their chemical reactivity and biological activity. The unique combination of the ethylhexyl chain in this compound distinguishes it from these similar compounds, potentially offering distinct advantages in specific applications.
属性
IUPAC Name |
1-[2-chloro-5-(trifluoromethyl)phenyl]-3-(2-ethylhexyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClF3N2O/c1-3-5-6-11(4-2)10-21-15(23)22-14-9-12(16(18,19)20)7-8-13(14)17/h7-9,11H,3-6,10H2,1-2H3,(H2,21,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTCYVXHRFSEXEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CNC(=O)NC1=C(C=CC(=C1)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-benzyl-2-mercapto-3-[4-(4-pyridinylmethyl)phenyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4729715.png)
![2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-2-naphthylacetamide](/img/structure/B4729721.png)
![4-[2-(2,5-dihydroxybenzoyl)carbonohydrazonoyl]-2-ethoxyphenyl 2-thiophenecarboxylate](/img/structure/B4729726.png)
![Ethyl 3,4,5-tris[(2-fluorophenyl)methoxy]benzoate](/img/structure/B4729734.png)

![(E)-N-[[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]-3-phenylprop-2-enamide](/img/structure/B4729761.png)
![N-(2,3-dimethylphenyl)-2-{[5-(2-methylphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B4729766.png)
![3-(4-biphenylyl)-1-[(4-chlorobenzyl)oxy]-2(1H)-quinoxalinone 4-oxide](/img/structure/B4729767.png)


![2-[methyl(methylsulfonyl)amino]-N-[2-(methylthio)phenyl]benzamide](/img/structure/B4729794.png)
![ethyl 4-{2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl}-1-piperazinecarboxylate](/img/structure/B4729806.png)
methanone](/img/structure/B4729810.png)
![4-chloro-3-(5-{(E)-[1-(3,5-dimethylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B4729819.png)
